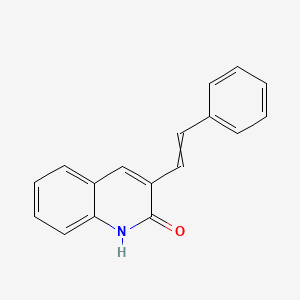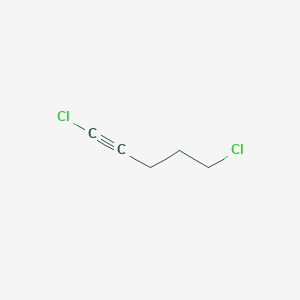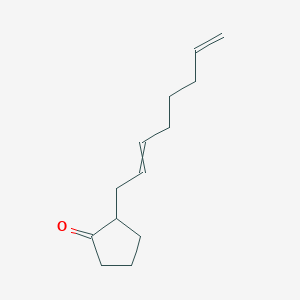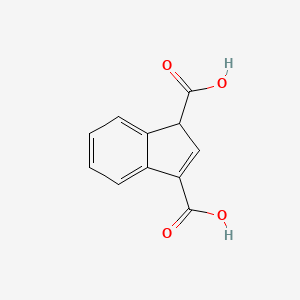
1H-indene-1,3-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indene-1,3-dicarboxylic acid is an organic compound with a unique structure that includes an indene core and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-indene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction of phthalic anhydrides followed by the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile in the presence of a catalyst . Another method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene, followed by hydrogenation over Pd/C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-indene-1,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur at the indene core or the carboxylic acid groups, often facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
1H-indene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-indene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can act as inhibitors or activators of specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid
- 1-Aminoindan-1,5-dicarboxylic acid
Comparison: 1H-indene-1,3-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
82947-33-9 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,8H,(H,12,13)(H,14,15) |
Clé InChI |
GREASTGUZRWOPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


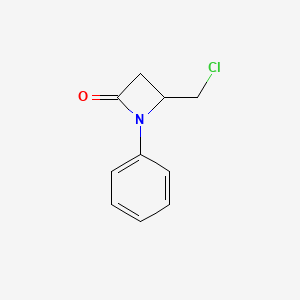
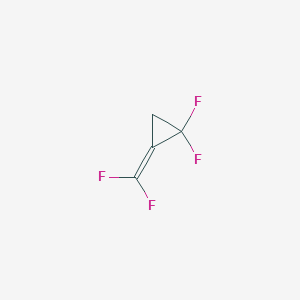
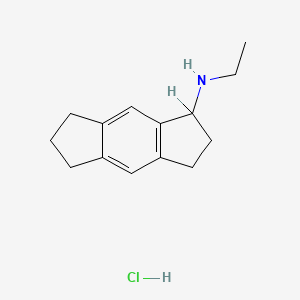

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
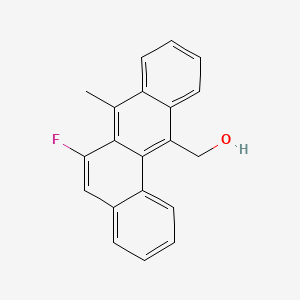
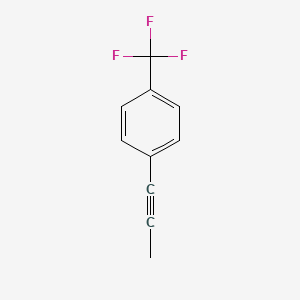

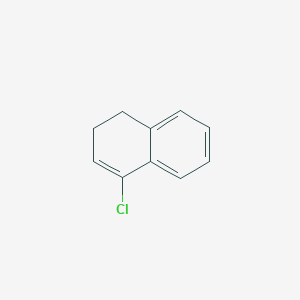
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
